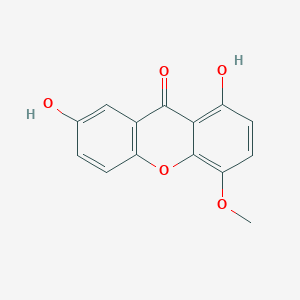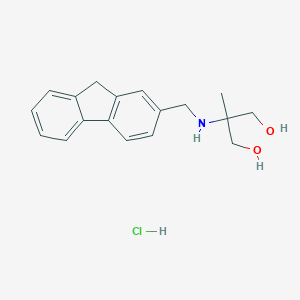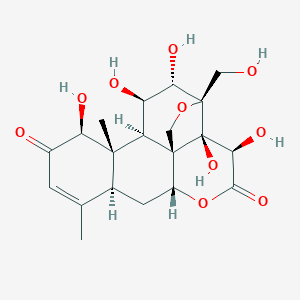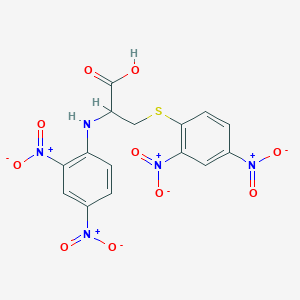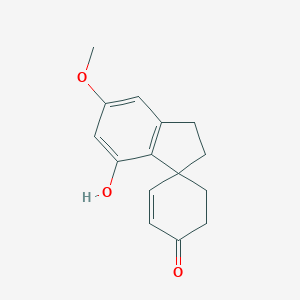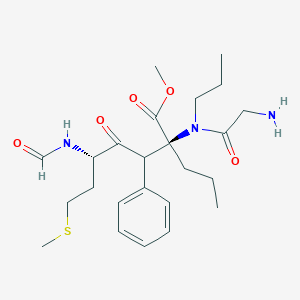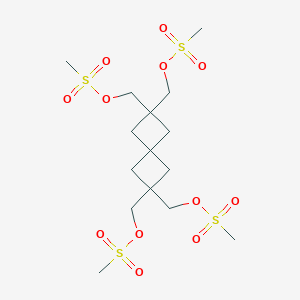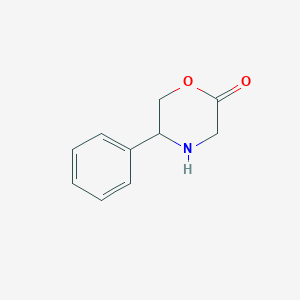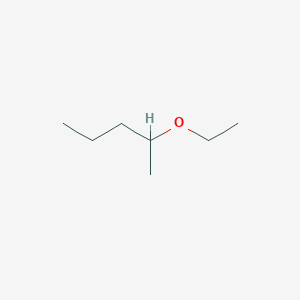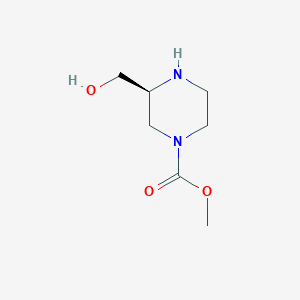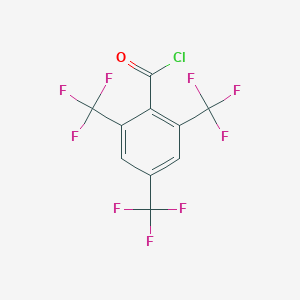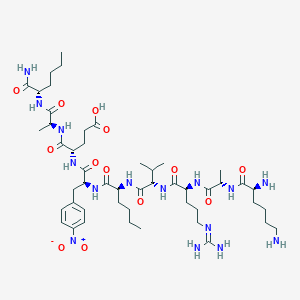
HIV Protease Substrate IV
Vue d'ensemble
Description
HIV-1 Protease Substrate IV is a crucial enzyme for the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It processes the viral polyproteins at several cleavage sites . The active site of the enzyme is located at the dimeric interface .
Synthesis Analysis
Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .Molecular Structure Analysis
The structures and activities of HIV-1 protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years . The HIV-1 protease structure showed some structural similarities with the Klenow fragment, including a large cleft sufficient to accommodate the RNA–DNA hybrid molecule .Chemical Reactions Analysis
The HIV-1 protease is an aspartic protease and the catalytic site has the characteristic Asp-Thr-Gly sequence common to all aspartic proteases . The substrate slides inside the enzyme cavity from the tight lateral channel .Physical And Chemical Properties Analysis
The chemical characteristics of HIV protease inhibitors are crucial in determining their effectiveness and associated side effects . The chemical structures of HIV protease inhibitors and their possible off-target molecules provide hints for optimizing the molecular selectivity of the inhibitors .Applications De Recherche Scientifique
-
Antiviral Drug Development
- Field : Medicinal Chemistry, Virology
- Application : HIV Protease is an excellent target for antiviral inhibitors for treating HIV/AIDS . The understanding of the structure and substrate specificity of HIV Protease has been fundamental in the development of antiviral protease inhibitors .
- Methods : The development of these inhibitors involves studying the structure and function of HIV Protease, and designing inhibitors that can form hydrogen bonds with the protease main chain and large hydrophobic groups replacing the P1 and P1’ peptide side chains .
- Results : These studies have led to the development of a number of antiretroviral drugs that have been highly effective in combination therapy .
-
Study of Drug Resistance
- Field : Virology, Pharmacology
- Application : Studies on drug-resistant protease variants provide an excellent model for investigating the molecular mechanisms and evolution of resistance .
- Methods : This involves formulating hypotheses on molecular mechanisms of resistance, which leads to strategies for designing inhibitors that avoid resistance .
- Results : These studies have contributed to our understanding of drug resistance in HIV and have implications for other disease targets where resistance quickly emerges .
-
Protease Activity Detection
- Field : Biochemistry
- Application : HIV Protease Substrate IV is used in the fluorescent assay to evaluate protease inhibitors and for in vitro detection of the HIV-1 protease activity .
- Methods : This involves using the substrate in a fluorescent assay, where the protease activity can be detected based on the fluorescence signal .
- Results : This method allows for the evaluation of protease inhibitors and the study of protease kinetics .
-
Understanding the Mechanism of HIV-1 Protease
- Field : Biochemistry, Virology
- Application : Understanding the chemical mechanism of HIV-1 Protease has been a basic requirement in the development of efficient inhibitors . This understanding is crucial for the development of antiretroviral therapies that target HIV type 1 .
- Methods : This involves studying the structure and function of HIV-1 Protease, and designing inhibitors that can form hydrogen bonds with the protease main chain .
- Results : These studies have led to a better understanding of the mechanism of HIV-1 Protease and have impacted the drug discovery processes .
-
Predicting HIV-1 Protease Cleavage Sites
- Field : Bioinformatics
- Application : Predicting the cleavage site of HIV protease substrate is important for the design of effective HIV-1 Protease inhibitors .
- Methods : This involves using machine learning-based algorithms to predict HIV-1 Protease cleavage sites by extracting relevant features from substrate sequences .
- Results : The ensemble learning algorithm for predicting HIV-1 Protease cleavage sites has shown promising performance in terms of several evaluation metrics .
-
Study of HIV Life Cycle
- Field : Virology
- Application : HIV Protease cleaves the gag polyprotein into individual mature proteins, which is an essential step in the life cycle of HIV .
- Methods : This involves studying the role of HIV Protease in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
- Results : These studies have contributed to our understanding of the life cycle of HIV and the role of HIV Protease in the assembly and maturation of infectious virions .
-
Inducing Apoptotic Cell Death
- Field : Virology, Cell Biology
- Application : HIV-1 Protease also induces apoptotic cell death via the proteolysis of Procaspase 8 .
- Methods : This involves studying the role of HIV Protease in the induction of apoptotic cell death .
- Results : These studies have contributed to our understanding of the role of HIV Protease in inducing apoptotic cell death .
-
Drug Interactions
- Field : Pharmacology
- Application : Understanding the interactions between HIV Protease inhibitors and other drugs is crucial for effective treatment .
- Methods : This involves studying the pharmacokinetics and pharmacodynamics of HIV Protease inhibitors and their interactions with other drugs .
- Results : These studies have contributed to our understanding of drug interactions in HIV treatment .
-
Study of HIV Life Cycle
- Field : Virology
- Application : HIV Protease plays a crucial role in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
- Methods : This involves studying the role of HIV Protease in the life cycle of HIV, particularly in the assembly and maturation of infectious virions .
- Results : These studies have contributed to our understanding of the life cycle of HIV and the role of HIV Protease in the assembly and maturation of infectious virions .
Safety And Hazards
Orientations Futures
The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGTDHEIUOPEB-WBMHOGBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580456 | |
| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1090.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HIV Protease Substrate IV | |
CAS RN |
128340-47-6 | |
| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
